molecular formula C13H24N2O7 B12505062 oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate

oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate

Cat. No.: B12505062
M. Wt: 320.34 g/mol
InChI Key: WJPXHZKCDQVEQO-UHFFFAOYSA-N
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Description

Oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes a pyrrolo[2,3-c]pyrrole core, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate typically involves the reaction of tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate with oxalic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires precise temperature control to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced equipment to maintain reaction conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate stands out due to its unique combination of a pyrrolo[2,3-c]pyrrole core and oxalic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H24N2O7

Molecular Weight

320.34 g/mol

IUPAC Name

tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid;hydrate

InChI

InChI=1S/C11H20N2O2.C2H2O4.H2O/c1-11(2,3)15-10(14)13-5-4-8-6-12-7-9(8)13;3-1(4)2(5)6;/h8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6);1H2

InChI Key

WJPXHZKCDQVEQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CNC2.C(=O)(C(=O)O)O.O

Origin of Product

United States

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